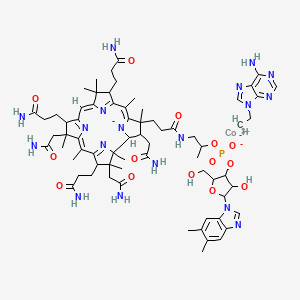
(3,5-Dichloroanilino)thiourea
Vue d'ensemble
Description
“(3,5-Dichloroanilino)thiourea” is an organic compound with the molecular formula C7H7Cl2N3S . It has an average mass of 236.122 Da and a mono-isotopic mass of 234.973770 Da .
Synthesis Analysis
Thiourea derivatives, which include “(3,5-Dichloroanilino)thiourea”, are synthesized by the reaction of various anilines with CS2 . The synthesized compounds are characterized using UV-visible and nuclear magnetic resonance (NMR) spectroscopic techniques . A simple and effective method for the preparation of thiourea involves a nucleophilic substitution reaction using urea and Lawesson’s reagent as the raw materials .
Molecular Structure Analysis
The molecular structure of “(3,5-Dichloroanilino)thiourea” has been analyzed using various methods. The nature of the molecular interactions between water and thiourea through hydrogen bonding has been investigated using RDG and AIM methods . NBO analysis shows that the Thio-(H2O)5 complex has higher stabilization energy values than the other complexes .
Chemical Reactions Analysis
Thiourea reacts with alkyl halides and gives isothiouronium salt. On further hydrolysis, this salt results in the formation of thiol and urea .
Physical And Chemical Properties Analysis
Thiourea appears as white crystals, which are combustible and, in contact with fire, give off irritating or toxic fumes . It is soluble in water (137 g/litre at 20 °C) and has a density of 1.4 g/cm³ .
Applications De Recherche Scientifique
Antibacterial Properties
(3,5-Dichloroanilino)thiourea derivatives have been studied for their antibacterial efficacy. They are found to be effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of chlorine atoms in the compound’s structure is believed to enhance its antibacterial activity by disrupting microbial cell walls and inhibiting protein synthesis within bacterial cells .
Antioxidant Activity
These compounds also exhibit antioxidant properties, which are crucial in protecting cells from oxidative stress caused by free radicals. This activity is significant in the prevention of diseases that are associated with oxidative damage, such as cancer and neurodegenerative disorders .
Anticancer Applications
Research has indicated that (3,5-Dichloroanilino)thiourea derivatives can act as potential anticancer agents. They may work by inducing apoptosis in cancer cells, inhibiting cell proliferation, and interfering with cancer cell metabolism. The exact mechanisms are still under investigation, and these compounds are being explored for their use in targeted cancer therapies .
Anti-Inflammatory Uses
The anti-inflammatory potential of (3,5-Dichloroanilino)thiourea is another area of interest. It may modulate the body’s inflammatory response by affecting various inflammatory pathways, which could make it useful in treating conditions like arthritis and other inflammatory diseases .
Anti-Alzheimer’s Research
In the context of neurodegenerative diseases, particularly Alzheimer’s disease , (3,5-Dichloroanilino)thiourea derivatives are being researched for their ability to inhibit enzymes that are involved in the disease’s progression, such as acetylcholinesterase .
Antimalarial Potential
Finally, these compounds have shown promise in antimalarial research. They may interfere with the life cycle of the malaria parasite, offering a potential new avenue for the development of antimalarial drugs .
Mécanisme D'action
Target of Action
Thiourea and its derivatives, which include (3,5-dichloroanilino)thiourea, have been noted for their diverse biological applications
Mode of Action
It’s known that thiourea derivatives can participate in various organic synthesis reactions as intermediates . They can interact with their targets through these reactions, leading to changes in the targets’ functions. The specific interactions and resulting changes depend on the nature of the targets and the conditions under which the reactions occur.
Biochemical Pathways
It’s known that thiourea derivatives can affect various biological processes, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial activities . These activities suggest that the compound interacts with multiple biochemical pathways, leading to downstream effects that contribute to its biological applications.
Pharmacokinetics
Computational methods have significantly advanced the study of chemical admet properties, offering both an economical and a time-efficient approach
Result of Action
It’s known that thiourea derivatives can exhibit various biological effects, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial activities . These effects suggest that the compound induces changes at the molecular and cellular levels that contribute to its biological applications.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (3,5-Dichloroanilino)thiourea. For instance, in soil environments, the transformation products of certain compounds have been found to contribute to their toxicity on soil microorganisms This suggests that environmental conditions can influence the transformation of (3,5-Dichloroanilino)thiourea, potentially affecting its action and efficacy
Safety and Hazards
Orientations Futures
Recent studies have shown that the transformation products (TPs) of pesticides, such as 3,5-dichloroaniline, can be major contributors to the soil microbial toxicity of pesticides . This highlights the potential of ammonia-oxidizing microorganisms as indicators of the soil microbial toxicity of pesticides in pesticide environmental risk analysis .
Propriétés
IUPAC Name |
(3,5-dichloroanilino)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N3S/c8-4-1-5(9)3-6(2-4)11-12-7(10)13/h1-3,11H,(H3,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLLDURTKFHSJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)NNC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20408928 | |
| Record name | 2-(3,5-dichlorophenyl)-1-hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dichloroanilino)thiourea | |
CAS RN |
96423-39-1 | |
| Record name | 2-(3,5-dichlorophenyl)-1-hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(E)-[(1Z)-1-(carbamothioylhydrazinylidene)-3-(1,3-dioxoisoindol-2-yl)butan-2-ylidene]amino]thiourea](/img/structure/B1234385.png)
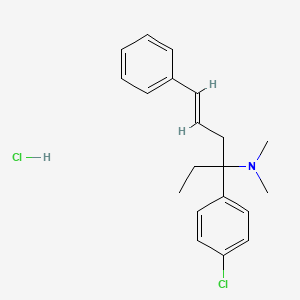

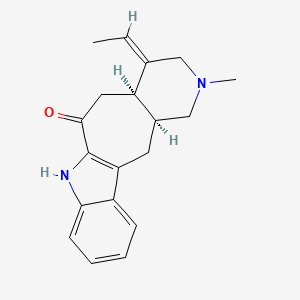
![(3'R,4S,5'S,6S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-6'-[(E)-But-2-en-2-yl]-3',24-dihydroxy-21-methoxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1234389.png)
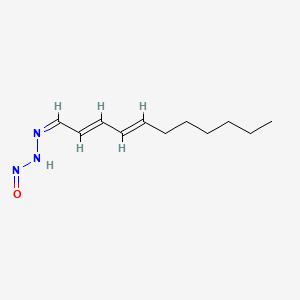
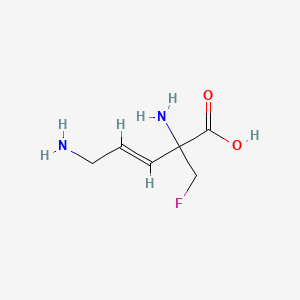
![(2E,4E,6E)-N-[5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-9-methyldeca-2,4,6-trienamide](/img/structure/B1234393.png)

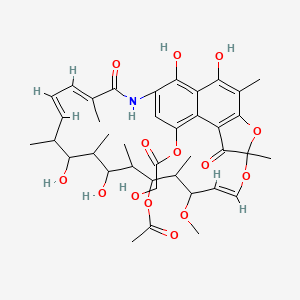
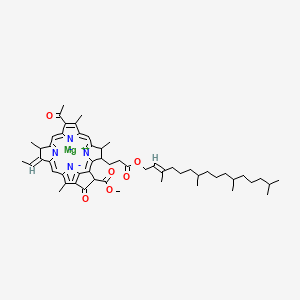
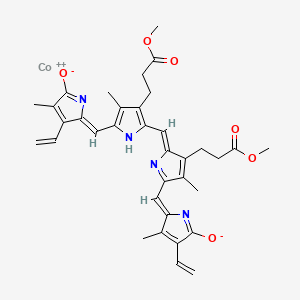
![6-[(1E,3E,5E)-6-[(2R,3S,3Ar,4R,5R,6aS)-2-ethyl-3,4-dihydroxy-3,3a-dimethyl-2,4,5,6a-tetrahydrofuro[2,3-b]furan-5-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one;methanol](/img/structure/B1234400.png)
